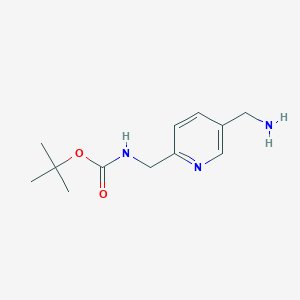

tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[5-(aminomethyl)pyridin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-10-5-4-9(6-13)7-14-10/h4-5,7H,6,8,13H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRHVUIWZWYGPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate typically involves the reaction of 2-aminomethyl-5-pyridinemethanol with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include room temperature and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various pyridine derivatives, while reduction can produce different amines .

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Bioactive Molecules

tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate serves as a crucial building block in the synthesis of biologically active compounds. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents targeting diseases such as cancer, diabetes, and neurological disorders. The compound's ability to undergo structural modifications enhances its pharmacological properties, making it a valuable asset in drug discovery programs.

1.2 Case Study: Antimalarial Research

A notable application of similar pyridine derivatives has been in antimalarial research. For instance, compounds derived from pyridine scaffolds have shown potent activity against Plasmodium falciparum, the causative agent of malaria. The optimization of these compounds often involves structural modifications akin to those applicable to this compound, focusing on improving potency and selectivity against human kinases .

Agrochemical Applications

2.1 Crop Protection Agents

In the agrochemical sector, this compound is utilized as an intermediate in the synthesis of crop protection agents, including pesticides and herbicides. Researchers can modify its structure to enhance efficacy and selectivity while reducing environmental toxicity. This adaptability is crucial for developing sustainable agricultural practices.

| Application Type | Description |

|---|---|

| Pesticides | Used as an intermediate to synthesize effective pest control agents. |

| Herbicides | Structural modifications improve selectivity towards target weeds while minimizing harm to non-target organisms. |

2.2 Case Study: Enhanced Efficacy in Herbicides

Research has demonstrated that modifying the carbamate moiety can lead to herbicides with improved effectiveness against specific weed species while ensuring safety for crops and non-target flora . This approach aligns with current trends in agrochemical development aimed at reducing chemical usage and enhancing environmental safety.

Materials Science Applications

3.1 Development of Polymers and Coatings

The unique reactivity of this compound makes it suitable for applications in materials science, particularly in the synthesis of polymers, resins, and coatings. Incorporating this compound into polymerization reactions can modify mechanical properties and enhance adhesion characteristics.

| Material Type | Application |

|---|---|

| Polymers | Used to create polymers with tailored properties for specific industrial applications. |

| Coatings | Enhances adhesion and durability of coatings used in automotive and construction industries. |

3.2 Case Study: Tailored Polymer Properties

Studies have shown that incorporating pyridine-based compounds into polymer formulations can significantly improve their thermal stability and mechanical strength, making them suitable for demanding applications in electronics and automotive sectors .

Fragrance Industry Applications

This compound can also be utilized in the fragrance industry as an intermediate for synthesizing aroma compounds. By modifying its structure or integrating it into fragrance formulations, chemists can develop unique scents for perfumes and cosmetics.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The tert-butyl carbamate group serves as a protective moiety for amines, enabling controlled reactivity in multi-step syntheses. Key structural analogs differ in substituents on the pyridine ring, which influence physicochemical properties, stability, and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogenated analogs (Cl, Br) exhibit higher molecular weights and reactivity in cross-coupling reactions, making them valuable intermediates in medicinal chemistry .

Table 2: Hazard Profiles

Biological Activity

Tert-butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological activity of this compound, drawing from diverse studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5-(aminomethyl)pyridine. The characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound has potent inhibitory effects against various bacterial strains, with minimal inhibitory concentration (MIC) values often reported in the low µg/mL range. For example, similar compounds have demonstrated MIC values as low as 0.5 µg/mL against Staphylococcus aureus, indicating a strong potential for therapeutic applications in treating bacterial infections .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 0.5 - 1.0 |

| Related Compound A | E. coli | 1.0 |

| Related Compound B | P. aeruginosa | 2.0 |

The mechanism through which this compound exerts its antimicrobial effects may involve inhibition of critical bacterial enzymes or disruption of cell wall synthesis. Similar compounds have been shown to target the FtsZ protein, which is essential for bacterial cell division .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine ring and the carbamate moiety can significantly influence biological activity. For instance, substituents on the pyridine ring can enhance lipophilicity, which is often correlated with increased potency against mycobacterial strains . The following table summarizes some key findings from SAR studies:

| Substituent | Effect on Activity |

|---|---|

| Methyl group on pyridine | Increased potency |

| Fluoro group on phenyl | Enhanced lipophilicity |

| Alkyl substitutions on carbamate | Variable effects depending on chain length |

Study 1: Antimycobacterial Activity

A study conducted by Chibale et al. explored a series of pyridine derivatives, including this compound, for their activity against Mycobacterium tuberculosis (M.tb). The results indicated that compounds with higher lipophilicity showed better penetration through the mycobacterial cell wall, correlating with increased inhibitory activity .

Study 2: Selectivity and Toxicity

Another investigation assessed the selectivity of this compound towards P-glycoprotein (P-gp), a key player in drug efflux mechanisms in cancer cells. The compound exhibited preferential selectivity towards P-gp over other ATP-binding cassette transporters, suggesting potential for use in overcoming multidrug resistance in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or synthesizing the compound due to its acute oral toxicity (H302) and skin irritation potential (H315) . Conduct a risk assessment to determine local exhaust ventilation needs based on workplace concentration . For spills, avoid dry sweeping; instead, use inert absorbents and dispose of waste in compliance with hazardous material regulations .

Q. How can researchers optimize the synthesis of tert-butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate?

- Methodological Answer : Use Boc-protection strategies for the amine group to prevent unwanted side reactions. A rapid synthetic route involves coupling tert-butyl carbamate with 5-(aminomethyl)pyridin-2-ylmethanol under mild basic conditions (e.g., DIPEA in DCM) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via column chromatography (≥95% purity). Ensure intermediates are characterized by H NMR to confirm regioselectivity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Employ H NMR (300–400 MHz, CDCl) to verify structural integrity, focusing on peaks for tert-butyl groups (δ 1.36–1.45 ppm) and pyridin-2-yl protons (δ 8.22 ppm) . Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H] = 252.22 g/mol). FT-IR can identify carbamate C=O stretches (~1680–1720 cm) .

Advanced Research Questions

Q. How can the stability and degradation pathways of this compound be systematically studied under varying conditions?

- Methodological Answer : Perform accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS/MS. For example, Boc deprotection under acidic conditions (TFA/DCM) generates a primary amine intermediate, which may oxidize if not stabilized . Store the compound at –20°C in amber vials under nitrogen to minimize hydrolysis .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Synthesize analogs by modifying the pyridine ring (e.g., halogenation at C5 or C6) or replacing the tert-butyl group with alternative carbamates (e.g., benzyl or allyl). Test biological activity in vitro (e.g., enzyme inhibition assays) and correlate results with computational docking studies (e.g., AutoDock Vina). Derivatives with higher similarity scores (>0.70, based on Tanimoto coefficients) may retain or enhance target binding .

Q. How can researchers resolve contradictions in reported hazard data (e.g., conflicting toxicity classifications)?

- Methodological Answer : Cross-reference GHS classifications with primary toxicology studies. For instance, while some SDS documents classify the compound as H302 (oral toxicity) , others omit this hazard. Validate via acute toxicity testing in rodent models (OECD Guideline 423) or in vitro assays (e.g., Ames test for mutagenicity). Discrepancies may arise from impurities; thus, HPLC purity verification (>98%) is essential .

Q. What advanced methods are recommended for studying reaction mechanisms involving this compound?

- Methodological Answer : Use kinetic isotope effects (KIEs) to probe transition states in carbamate hydrolysis. Isotopic labeling (e.g., C at the carbonyl group) enables tracking via NMR or MS. For photodegradation studies, employ laser flash photolysis to identify short-lived intermediates . Computational methods (DFT) can model reaction pathways and predict activation energies .

Method Development & Troubleshooting

Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Optimize LC-MS/MS parameters: C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (0.1% formic acid in water/acetonitrile), and ESI+ ionization. Validate linearity (1–100 ng/mL), LOQ (<1 ng/mL), and recovery (>90%) per ICH guidelines. For trace analysis, employ SPE cleanup using mixed-mode sorbents .

Q. What troubleshooting steps address low yields or impurities in the synthesis?

- Methodological Answer : Low yields (<50%) may result from incomplete Boc protection. Ensure anhydrous conditions (molecular sieves) and stoichiometric excess of Boc anhydride (1.2 equiv). Impurities from residual starting materials can be minimized via recrystallization (ethyl acetate/hexane) or preparative HPLC . For byproducts like tert-butyl alcohol, use azeotropic distillation with toluene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.